Cas no 687562-83-0 (2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
- Thieno[3,2-d]pyrimidin-4(3H)-one, 2-[[(4-chlorophenyl)methyl]thio]-3-(4-fluorophenyl)-6,7-dihydro-
- F0579-0596
- AKOS024585064
- 2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- 687562-83-0
- 2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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- Inchi: 1S/C19H14ClFN2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2
- InChI Key: FVXGQRVDPPIRJB-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=C(Cl)C=C2)N(C2=CC=C(F)C=C2)C(=O)C2SCCC=2N=1
Computed Properties
- Exact Mass: 404.0220113g/mol
- Monoisotopic Mass: 404.0220113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 83.3Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 563.6±60.0 °C(Predicted)
- pka: -0.73±0.20(Predicted)
2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0579-0596-2mg |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-50mg |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-1mg |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-10mg |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-20mg |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-10μmol |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-25mg |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-5mg |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-2μmol |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0579-0596-3mg |
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
687562-83-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one Related Literature
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on 2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
Comprehensive Overview of 2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one (CAS No. 687562-83-0)
The compound 2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one (CAS No. 687562-83-0) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a thienopyrimidinone core and substituted phenyl rings, this compound exhibits promising biological activities. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery.
One of the most searched questions in the field of medicinal chemistry is: "What are the applications of thienopyrimidinone derivatives in drug development?" This compound, with its 4-chlorophenyl and 4-fluorophenyl substituents, offers valuable insights into structure-activity relationships. The presence of these halogenated aromatic rings enhances the molecule's lipophilicity and binding affinity to biological targets, making it a subject of intense study in the context of cancer therapeutics and central nervous system disorders.
The methylsulfanyl moiety at position 2 of the thieno[3,2-d]pyrimidin-4-one scaffold is particularly noteworthy. This functional group contributes to the compound's metabolic stability and potential as a prodrug candidate. Recent publications have highlighted similar structures as modulators of protein-protein interactions, addressing a hot topic in modern pharmacology. The compound's CAS number 687562-83-0 serves as a crucial identifier for researchers tracking its development across databases.
From a synthetic chemistry perspective, the preparation of 2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one involves multi-step organic transformations. The process typically begins with the construction of the thienopyrimidinone core, followed by sequential introduction of the 4-chlorobenzylthio and 4-fluorophenyl groups. These synthetic challenges mirror current industry demands for efficient heterocyclic compound synthesis methodologies, a frequently searched topic among organic chemists.
The physicochemical properties of this compound make it particularly interesting for formulation scientists. With moderate lipophilicity (predicted LogP ~3.5) and molecular weight (~400 g/mol), it falls within the desirable range for drug-like molecules. These characteristics, combined with its hydrogen bond acceptors and rotatable bonds, position it as a valuable lead compound in the search for new therapeutic agents, especially in the treatment of inflammatory diseases and metabolic disorders.
Analytical characterization of CAS 687562-83-0 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are essential for confirming the compound's structure and purity, addressing another common search query: "How to characterize complex heterocyclic compounds?" The crystalline form of this molecule, when available, provides valuable information about its solid-state properties and potential polymorphism, crucial factors in pharmaceutical development.
In the context of intellectual property, several patents have emerged covering thienopyrimidinone derivatives with similar structural motifs. The specific substitution pattern of 2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one makes it a unique entity in this competitive landscape. Companies specializing in small molecule drug discovery frequently search for such novel scaffolds to expand their portfolios.
Environmental and safety assessments of this compound follow standard OECD guidelines for chemical substances. While not classified as hazardous under current regulations, proper handling procedures are recommended when working with this material in laboratory settings. This aligns with growing industry concerns about green chemistry and sustainable pharmaceutical manufacturing, topics that consistently rank high in scientific searches.
The global market for specialized heterocyclic compounds like 687562-83-0 continues to expand, driven by increasing demand in pharmaceutical research and material science. Custom synthesis providers and catalog suppliers have reported growing interest in this molecular class, particularly from academic institutions and biotech startups focused on targeted therapy development.
Future research directions for 2-{(4-chlorophenyl)methylsulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one may explore its potential in combination therapies and drug delivery systems. The compound's modifiable structure allows for further derivatization, creating opportunities to optimize its pharmacokinetic profile and target selectivity. These aspects represent cutting-edge areas in medicinal chemistry that frequently appear in literature searches and conference discussions.
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